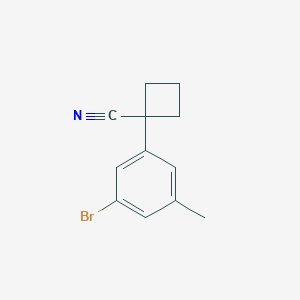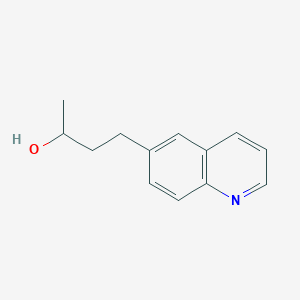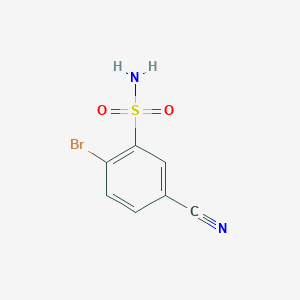
1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a phthalimide moiety, and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phthalic anhydride to form the phthalimide derivative, followed by benzylation using benzyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Shares a similar phthalimide structure but differs in the alkyl chain length.
1-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine: Lacks the dicarboxylate groups, affecting its reactivity and applications.
Uniqueness
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H20N2O6 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20N2O6/c25-19-17-8-4-5-9-18(17)20(26)24(19)30-21(27)16-10-12-23(13-11-16)22(28)29-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
InChI-Schlüssel |
ZMELHMNTHBMUQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)




![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)


![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)

![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)

